4-nitrophenyl thiophene-2-carboxylate
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Overview
Description
4-nitrophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.243. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitrophenyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 2-thiophenecarboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 2-Thiophenecarboxylic acid and 4-nitrophenol.
Reduction: 2-Thiophenecarboxylic acid, 4-aminophenyl ester.
Substitution: Various substituted thiophenecarboxylic acid esters depending on the nucleophile used.
Scientific Research Applications
4-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl thiophene-2-carboxylate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-nitrophenyl thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a nitrophenyl ester group.
Properties
Molecular Formula |
C11H7NO4S |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(4-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H |
InChI Key |
QHJFYEJRQLKVEZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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